molecular formula C9H13NO B1580568 4-Ethoxy-benzylamine CAS No. 6850-60-8

4-Ethoxy-benzylamine

Cat. No.: B1580568
CAS No.: 6850-60-8
M. Wt: 151.21 g/mol
InChI Key: USTCFIRCUNVNNM-UHFFFAOYSA-N
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Biological Activity

4-Ethoxy-benzylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-ethoxybenzaldehyde with a suitable amine under specific conditions. Various synthetic pathways have been explored to optimize yield and purity.

Common Synthetic Pathways:

  • Condensation Reaction : The aldehyde reacts with an amine in the presence of a catalyst.
  • Reduction Reaction : Starting from 4-ethoxybenzyl nitro compounds, which are reduced to amines using hydrogenation techniques.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing primarily on its anticancer properties and effects on neurotransmitter systems.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit cell proliferation in hematological malignancies and solid tumors.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
HeLa (Cervical)12.5Inhibition of cell cycle progression
A549 (Lung)18.3Disruption of mitochondrial function

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its neuroprotective effects, particularly in the context of gastrointestinal health. It is believed to enhance gastrointestinal motility and may influence neurotransmitter systems.

Case Study: Neuroprotective Mechanism
A study demonstrated that this compound can modulate the release of acetylcholine, suggesting a potential application in treating disorders like dyspepsia and other gastrointestinal conditions. The compound's ability to interact with cholinergic receptors was highlighted as a key mechanism.

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and various biological targets. These studies provide insights into how the compound might exert its effects at the molecular level.

Table 2: Docking Scores with Target Proteins

Protein TargetBinding Affinity (kcal/mol)
Acetylcholinesterase (AChE)-8.5
Epidermal Growth Factor Receptor (EGFR)-9.2
Bcr-Abl Kinase-7.8

Properties

IUPAC Name

(4-ethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTCFIRCUNVNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355599
Record name 4-Ethoxy-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6850-60-8
Record name 4-Ethoxy-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-ethoxyphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethoxy-benzylamine
Reactant of Route 2
4-Ethoxy-benzylamine
Reactant of Route 3
Reactant of Route 3
4-Ethoxy-benzylamine
Reactant of Route 4
4-Ethoxy-benzylamine
Reactant of Route 5
4-Ethoxy-benzylamine
Reactant of Route 6
4-Ethoxy-benzylamine

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